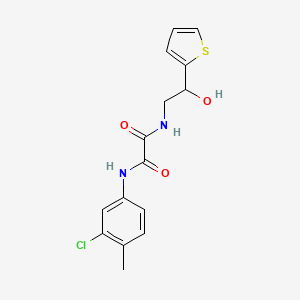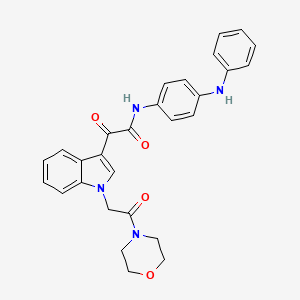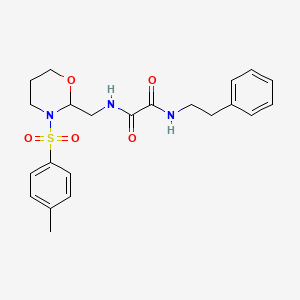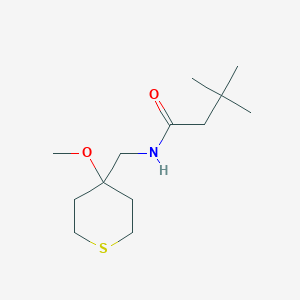![molecular formula C20H17N3O3S2 B2439688 4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 315240-73-4](/img/structure/B2439688.png)
4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTB, and it has been synthesized using various methods.
Scientific Research Applications
- Recent research has investigated the effect of gamma-ray irradiation on GnFs. An increase in gamma-ray irradiation dose leads to an exponential increase in electrical conductance and a gradual decrease in interlayer spacing within GnFs. This enhancement in electrical properties can be attributed to reduced interlayer spacing and created defects induced by gamma-ray irradiation .
- The compound’s unique structure may allow it to serve as a fluorescent probe in biological research. Fluorescent proteins (FPs) play a crucial role in imaging and tracking cellular processes. Investigating the fluorescence properties of GNF-Pf-3058 derivatives could lead to applications in live-cell imaging, diagnostics, and drug discovery .
- GNF-Pf-3058 can be incorporated into polymer composites to enhance their mechanical and electrical properties. Researchers have explored the effect of varying GNF concentration on properties such as elastic modulus, fracture strain, and conductivity. Understanding this relationship can guide the design of composite materials for specific applications .
Enhancing Electrical Properties of Graphite Nanoflakes (GnFs)
Fluorescent Probes and Imaging
Mechanoelectrical Properties in Polymer Composites
Mechanism of Action
Target of Action
The primary target of the compound 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE, also known as GNF-Pf-3058, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
GNF-Pf-3058 interacts with its target, the pfmfr3 transporter, in a way that disrupts the normal functioning of the parasite. The compound’s interaction with the transporter leads to decreased sensitivity to other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3058 may interfere with the parasite’s ability to transport essential molecules across the mitochondrial membrane .
Biochemical Pathways
The action of GNF-Pf-3058 affects the biochemical pathways associated with the mitochondrion of the Plasmodium falciparum parasite . The compound’s interaction with the pfmfr3 transporter disrupts the normal functioning of the mitochondrion, leading to decreased sensitivity to other antimalarial compounds that target the mitochondria . This disruption can affect the parasite’s energy production and other essential metabolic processes .
Pharmacokinetics
The optimization of these properties is often the most challenging part of the drug discovery process . The ADME profile of a drug molecule has a major impact on its bioavailability and the likelihood of its success .
Result of Action
The molecular and cellular effects of GNF-Pf-3058’s action involve disrupting the normal functioning of the Plasmodium falciparum parasite’s mitochondrion . This disruption leads to decreased sensitivity to other antimalarial compounds that target the mitochondria . The compound’s action can therefore affect the parasite’s energy production and other essential metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-3058. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . Herbicide performance is also affected by numerous environmental factors, including sunlight, temperature, water stresses, and quality . These factors could potentially influence the effectiveness of GNF-Pf-3058 in combating malaria.
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCDPZTVXJBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)



![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)



![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)